molecular formula C17H14N2O6S B11369379 methyl 3-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzoate

methyl 3-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzoate

Cat. No.: B11369379
M. Wt: 374.4 g/mol
InChI Key: QLLFEYRJHYAZPC-UHFFFAOYSA-N
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Description

METHYL 3-{[2-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETYL]AMINO}BENZOATE is a complex organic compound that belongs to the class of benzisothiazole derivatives This compound is characterized by its unique structure, which includes a benzisothiazole ring fused with a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{[2-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETYL]AMINO}BENZOATE typically involves multiple steps, starting with the preparation of the benzisothiazole core. One common method involves the reaction of o-aminothiophenol with chloroacetic acid, followed by cyclization to form the benzisothiazole ring. The resulting intermediate is then acylated with methyl 3-aminobenzoate under appropriate conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{[2-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETYL]AMINO}BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the benzisothiazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzisothiazole ring or the benzoate ester.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

METHYL 3-{[2-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETYL]AMINO}BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 3-{[2-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETYL]AMINO}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzisothiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may modulate signaling pathways by binding to receptors or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-(1,1,3-TRIOXO-2,3-DIHYDRO-1,2-BENZOTHIAZOL-2-YL)ACETATE: This compound shares a similar benzisothiazole core but differs in the ester and acyl groups attached.

    BENZISOTHIAZOLE DERIVATIVES: Various derivatives of benzisothiazole with different functional groups exhibit diverse properties and applications.

Uniqueness

METHYL 3-{[2-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETYL]AMINO}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C17H14N2O6S

Molecular Weight

374.4 g/mol

IUPAC Name

methyl 3-[[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]amino]benzoate

InChI

InChI=1S/C17H14N2O6S/c1-25-17(22)11-5-4-6-12(9-11)18-15(20)10-19-16(21)13-7-2-3-8-14(13)26(19,23)24/h2-9H,10H2,1H3,(H,18,20)

InChI Key

QLLFEYRJHYAZPC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O

Origin of Product

United States

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